2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is an organic compound with the molecular weight of 273.79 . It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed α, β-homodiarylation of vinyl esters . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate has been proposed which significantly improves the overall yield of the final product .Molecular Structure Analysis
The molecular structure of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a methyl group at the 5-position and a chloromethyl-substituted phenyl group at the 2-position .Scientific Research Applications
Antitumor Activity
2-(4-Aminophenyl)benzothiazole derivatives, similar in structure to 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole, have shown potent and selective antitumor activity. They have been effective against breast, ovarian, colon, and renal cell lines, suggesting a possible unique mechanism of action that differs from clinically active chemotherapeutic agents (Bradshaw et al., 1998). This group of compounds exhibits biphasic growth-inhibitory effects, with cell-specific responses indicating selectivity in their antitumor effects. Further, they have shown promise in preliminary in vivo tests on various tumor models, including ovarian and breast cancer (Bradshaw et al., 1998).
Anti-Inflammatory and Antibacterial Activity
Synthesized quinazolines-4-one derivatives of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole have demonstrated anti-inflammatory and antibacterial activity. These compounds have been prepared by various substitutions and have shown promise in their biological activities, making them potential candidates for further investigation in these areas (Srivastav, Salahuddin, & Shantakumar, 2009).
Antimicrobial Activity
Benzothiazoles and their derivatives have been explored for antimicrobial properties. Compounds like pyrazolinones and pyrazoles having a benzothiazole moiety have been synthesized and evaluated for their in vitro antimicrobial activity. This has led to insights into the structure-activity relationship and potential efficacy against various bacterial and fungal species (Amir, Javed, & Hassan, 2012).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of benzothiazoles, including variants like 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, has been conducted to understand their chemical properties and potential applications. This includes studies on the reaction mechanisms and structural analysis through methods like X-ray crystallography (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
Future Directions
Newly synthesized organophosphonates, which are related to 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole, have been tested as potential antimicrobial drugs . These compounds show high selectivity and activity against certain bacterial strains, suggesting potential future directions for the development of new antibacterial agents .
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJKMGSXVDYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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